1-(3-Bromo-5-methylphenyl)-2-methylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-5-methylphenyl)-2-methylpropan-1-one is an organic compound with a unique structure that includes a bromine atom and a methyl group attached to a phenyl ring
Preparation Methods
The synthesis of 1-(3-Bromo-5-methylphenyl)-2-methylpropan-1-one typically involves the bromination of 3-methylacetophenone followed by a Friedel-Crafts acylation reaction. The reaction conditions often include the use of bromine or a brominating agent and a Lewis acid catalyst such as aluminum chloride. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(3-Bromo-5-methylphenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1-(3-Bromo-5-methylphenyl)-2-methylpropan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 1-(3-Bromo-5-methylphenyl)-2-methylpropan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atom and the phenyl ring play crucial roles in binding to these targets, influencing the compound’s reactivity and biological activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biochemical effects.
Comparison with Similar Compounds
Similar compounds to 1-(3-Bromo-5-methylphenyl)-2-methylpropan-1-one include:
1-(3-Chloro-5-methylphenyl)-2-methylpropan-1-one: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
1-(3-Methylphenyl)-2-methylpropan-1-one: Lacks the halogen atom, resulting in different chemical properties and uses.
1-(3-Bromo-4-methylphenyl)-2-methylpropan-1-one:
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and suitability for various applications in research and industry.
Properties
IUPAC Name |
1-(3-bromo-5-methylphenyl)-2-methylpropan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c1-7(2)11(13)9-4-8(3)5-10(12)6-9/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGXVPJXMMWSJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.